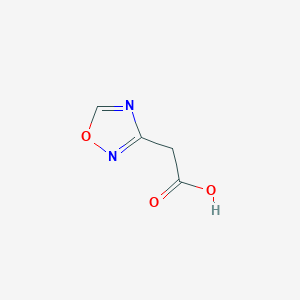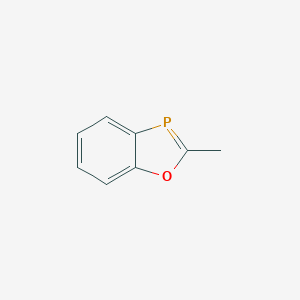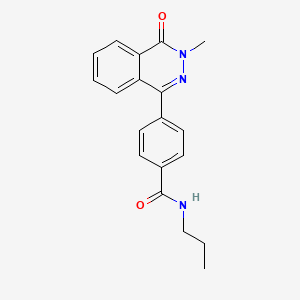
1,2,4-Oxadiazole-3-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-3-acetic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Oxadiazole-3-acetic acid can be synthesized through various methods. One common approach involves the cyclization of amidoximes with carboxylic acids or their derivatives . The general procedure includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation to form the oxadiazole ring . This reaction typically occurs in the presence of organic bases such as triethylamine or inorganic bases like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. One-pot synthesis methods, which combine amidoximes with carboxyl derivatives or aldehydes in aprotic solvents like dimethyl sulfoxide (DMSO), are favored for their simplicity and high yields . These methods are advantageous for large-scale production due to their operational ease and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Oxadiazole-3-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides under specific conditions.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include substituted oxadiazoles, oxadiazole N-oxides, and reduced heterocyclic compounds .
Scientific Research Applications
1,2,4-Oxadiazole-3-acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes . For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial effects . The exact mechanism varies depending on the specific application and target .
Comparison with Similar Compounds
Properties
CAS No. |
1083216-30-1 |
|---|---|
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)1-3-5-2-9-6-3/h2H,1H2,(H,7,8) |
InChI Key |
WBDQZHONDVMBJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NO1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
![4'-{(E)-[4-(ethylamino)phenyl]diazenyl}biphenyl-4-carbonitrile](/img/structure/B14141936.png)
![Di-tert-butyl(2'-isopropyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14141945.png)
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
![[4-[2-(4-Propylphenyl)ethynyl]phenyl] prop-2-enoate](/img/structure/B14141958.png)

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)

![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
